2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core substituted with amino groups and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent amination steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with the nitrile group converted to an amine.
Substitution: Halogenated derivatives with substitutions on the aromatic ring.
Scientific Research Applications
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The amino and nitrile groups play a crucial role in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
- 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Uniqueness
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which provide a wide range of reactivity and potential applications. Its chromene core is a versatile scaffold that can be modified to enhance its biological activity or chemical properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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